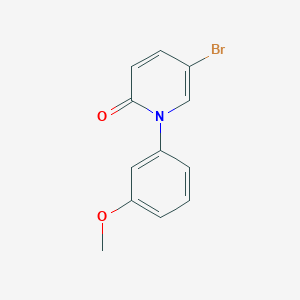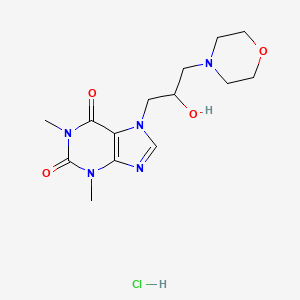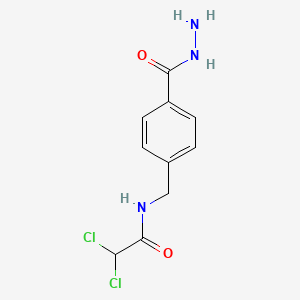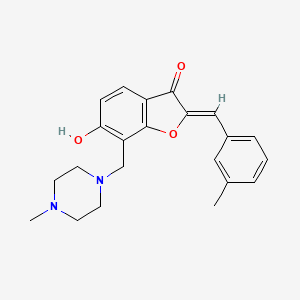
5-Bromo-1-(3-methoxyphenyl)pyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the pyridinone ring, followed by the introduction of the bromine and methoxyphenyl groups. The exact methods would depend on the specific reactions involved, which could include Suzuki coupling, bromination, and etherification .Chemical Reactions Analysis
As an aromatic compound, “5-Bromo-1-(3-methoxyphenyl)pyridin-2(1H)-one” would be expected to undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution. The presence of the bromine atom could make the compound more reactive towards nucleophilic substitution reactions .Applications De Recherche Scientifique
Synthesis of Novel Derivatives
One significant application involves the selective synthesis of novel 5-bromopyrimidine derivatives, showcasing the utility of this compound in creating structurally diverse molecules. Through specific catalytic conditions, researchers achieved high yields of these derivatives, which are crucial for further chemical transformations and potential pharmaceutical applications (Jin Wusong, 2011).
Heterocyclic Synthesis
The compound also serves as a precursor in the synthesis of heterocycles. For instance, its derivatives have been used in regiospecific allylic bromination and functionalization to create complex molecules with potential applications in drug discovery and material science (M. Martins, 2002). These processes are crucial for the development of molecules with specific biological or physical properties.
Antiviral Research
In the realm of medicinal chemistry, derivatives of 5-Bromo-1-(3-methoxyphenyl)pyridin-2(1H)-one have shown potential as antiviral agents. Research into substituted 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines revealed that certain derivatives exhibit significant inhibitory activity against retroviruses, highlighting the therapeutic potential of molecules based on the this compound framework (D. Hocková et al., 2003).
Material Science Applications
Further extending its application, the compound and its derivatives have been explored in material science, particularly in the synthesis of novel ligands and their complexes with metals. These complexes exhibit unique structural and magnetic properties, making them of interest for applications in catalysis, magnetic materials, and molecular electronics (Zheng Chang-zheng, 2011).
Orientations Futures
Propriétés
IUPAC Name |
5-bromo-1-(3-methoxyphenyl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO2/c1-16-11-4-2-3-10(7-11)14-8-9(13)5-6-12(14)15/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEZOPYWTUISGGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C=C(C=CC2=O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2979844.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-ethoxybenzamide](/img/structure/B2979846.png)
![6-(4-Fluorophenyl)-2-[(2-methylphenyl)methyl]pyridazin-3-one](/img/structure/B2979848.png)
![N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide](/img/structure/B2979849.png)
![4-phenyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2979851.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(sec-butyl)oxalamide](/img/structure/B2979854.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2979856.png)
![3-Chloro-2-[2-(methoxyamino)ethyl]-5-(trifluoromethyl)pyridine](/img/structure/B2979857.png)




